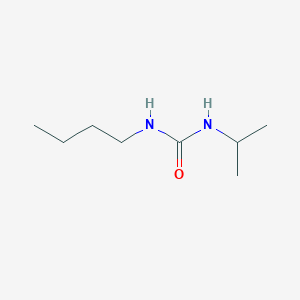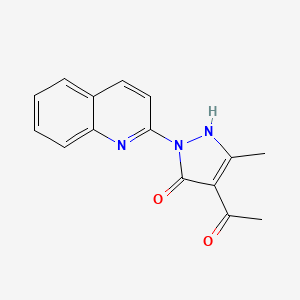![molecular formula C12H23BrO2 B8701636 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran CAS No. 112402-14-9](/img/structure/B8701636.png)
2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
概要
説明
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C12H23BrO2 It is a derivative of tetrahydro-2H-pyran, featuring a brominated alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran typically involves the reaction of 5-bromo-2,2-dimethylpentanol with tetrahydro-2H-pyran under acidic conditions. The reaction proceeds via the formation of an ether linkage between the hydroxyl group of the alcohol and the oxygen atom of the tetrahydro-2H-pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
化学反応の分析
Types of Reactions
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various ethers or alcohols, while oxidation can produce ketones or carboxylic acids.
科学的研究の応用
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(5-bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by altering the activity of specific enzymes or receptors.
類似化合物との比較
Similar Compounds
- 2-[(5-Chloro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Iodo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
- 2-[(5-Fluoro-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran
Uniqueness
2-[(5-Bromo-2,2-dimethylpentyl)oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
特性
CAS番号 |
112402-14-9 |
|---|---|
分子式 |
C12H23BrO2 |
分子量 |
279.21 g/mol |
IUPAC名 |
2-(5-bromo-2,2-dimethylpentoxy)oxane |
InChI |
InChI=1S/C12H23BrO2/c1-12(2,7-5-8-13)10-15-11-6-3-4-9-14-11/h11H,3-10H2,1-2H3 |
InChIキー |
LOKIOOGUVYDKMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCBr)COC1CCCCO1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-7-mesityl-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8701558.png)







![2-(Dibenzo[b,d]furan-2-yloxy)-1-(p-tolyl)ethanone](/img/structure/B8701612.png)





